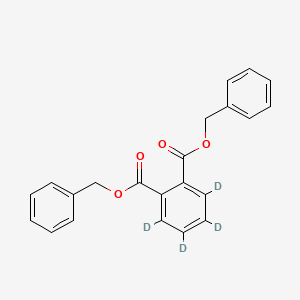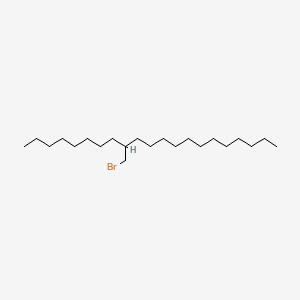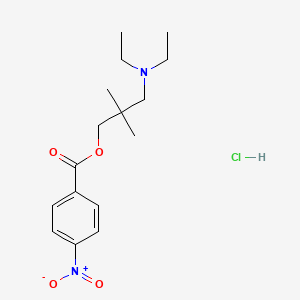
Memantine Glycine tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Memantine Glycine tert-Butyl Ester is a biochemical compound used primarily in proteomics research. It is a derivative of memantine, which is known for its role as an NMDA receptor antagonist, commonly used in the treatment of Alzheimer’s disease. The molecular formula of this compound is C18H31NO2, and it has a molecular weight of 293.44 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Memantine Glycine tert-Butyl Ester typically involves the esterification of glycine with tert-butyl alcohol. One common method involves the use of tert-butyl chloroacetate and sodium azide in a two-phase acetone-water mixture, followed by hydrogenation with palladium on charcoal catalyst . Another efficient method is a one-step synthesis using tert-butyl glycine and tert-butyl sarcosinate .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on charcoal is commonly used.
Substitution: Reagents like sodium azide and allyl bromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of memantine and glycine, which can be further utilized in biochemical research and pharmaceutical applications .
Scientific Research Applications
Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, particularly Alzheimer’s disease
Mechanism of Action
The mechanism of action of Memantine Glycine tert-Butyl Ester involves its role as an NMDA receptor antagonist. It binds to the NMDA receptor, blocking the effects of glutamate, an excitatory neurotransmitter. This action helps in reducing neurotoxicity and improving cognitive functions in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Memantine: The parent compound, used in the treatment of Alzheimer’s disease.
Glycine tert-Butyl Ester: A related ester used in peptide synthesis.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonists: Other compounds in this category include ketamine and dextromethorphan
Uniqueness
Memantine Glycine tert-Butyl Ester is unique due to its specific esterification, which enhances its stability and usability in biochemical research. Its combination of memantine and glycine properties makes it a valuable tool in studying NMDA receptor functions and potential therapeutic applications .
Properties
CAS No. |
1537550-23-4 |
|---|---|
Molecular Formula |
C18H31NO2 |
Molecular Weight |
293.451 |
IUPAC Name |
tert-butyl 2-[(3,5-dimethyl-1-adamantyl)amino]acetate |
InChI |
InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3 |
InChI Key |
UEGJJRLHABYDSX-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Synonyms |
tert-Butyl 2-(((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)amino)acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


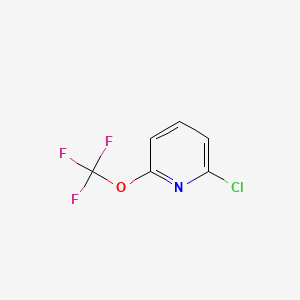
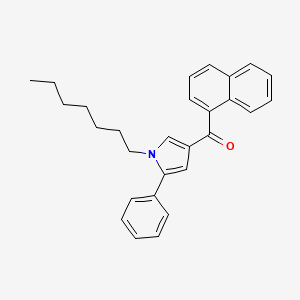
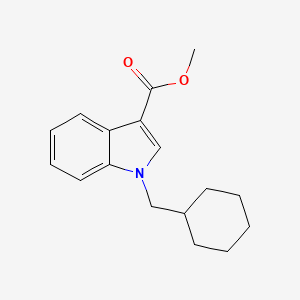
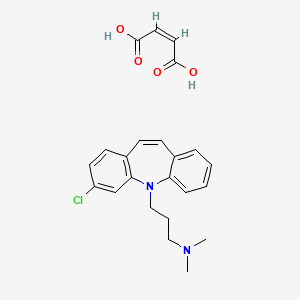
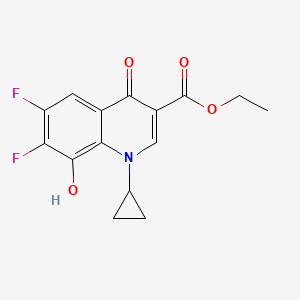
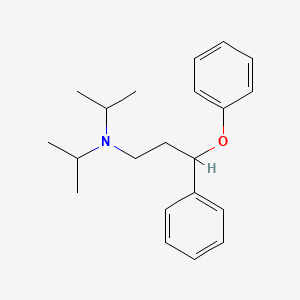
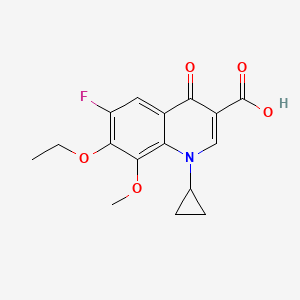
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)
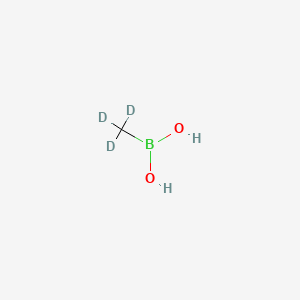
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)
